molecular formula C16H14O B2632306 3-(3-Phenylphenyl)cyclobutan-1-one CAS No. 1955548-60-3

3-(3-Phenylphenyl)cyclobutan-1-one

Cat. No.: B2632306
CAS No.: 1955548-60-3
M. Wt: 222.287
InChI Key: RBJYLYIQCHXGET-UHFFFAOYSA-N
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Description

3-(3-Phenylphenyl)cyclobutan-1-one is an organic compound with the molecular formula C16H14O. It is a cyclobutanone derivative where a phenyl group is attached to the third carbon of the cyclobutanone ring, and another phenyl group is attached to the third carbon of the first phenyl group. This compound is of interest in various fields of scientific research due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Phenylphenyl)cyclobutan-1-one can be achieved through several methods. One common approach involves the cyclization of a suitable precursor. For instance, the reaction of 3-phenylpropanoic acid with a cyclizing agent under controlled conditions can yield the desired cyclobutanone derivative. The reaction typically requires a catalyst and may be carried out under inert gas to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(3-Phenylphenyl)cyclobutan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyclobutanone ring to a cyclobutanol derivative.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of cyclobutanol derivatives.

    Substitution: Formation of halogenated or aminated phenyl derivatives.

Scientific Research Applications

3-(3-Phenylphenyl)cyclobutan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Phenylphenyl)cyclobutan-1-one depends on its interaction with molecular targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary based on the context of its application, such as its role in inhibiting microbial growth or inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3-Phenylcyclobutan-1-one: A simpler analog with only one phenyl group attached to the cyclobutanone ring.

    Benzocyclobutanone: A compound where the cyclobutanone ring is fused with a benzene ring.

Uniqueness

3-(3-Phenylphenyl)cyclobutan-1-one is unique due to the presence of two phenyl groups, which can influence its chemical reactivity and biological activity. This structural feature can enhance its interactions with various molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(3-phenylphenyl)cyclobutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O/c17-16-10-15(11-16)14-8-4-7-13(9-14)12-5-2-1-3-6-12/h1-9,15H,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJYLYIQCHXGET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)C2=CC=CC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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